Oxazireno[3,2-f]purine
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Overview
Description
Oxazireno[3,2-f]purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which play a crucial role in genetic information storage and transfer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazireno[3,2-f]purine typically involves the formation of the oxazirene ring followed by its fusion to the purine core. One common method includes the reaction of a purine derivative with an oxidizing agent to form the oxazirene ring. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Oxazireno[3,2-f]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazirene derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Scientific Research Applications
Oxazireno[3,2-f]purine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use as an anticancer agent and in other medical applications.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of oxazireno[3,2-f]purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions, which can lead to therapeutic outcomes in medical applications.
Comparison with Similar Compounds
Oxazireno[3,2-f]purine can be compared to other purine derivatives, such as adenine and guanine, which are also essential components of nucleic acids. the presence of the oxazirene ring in this compound gives it unique chemical and biological properties that distinguish it from other purines. Similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Properties
CAS No. |
273733-42-9 |
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Molecular Formula |
C5H2N4O |
Molecular Weight |
134.10 g/mol |
IUPAC Name |
purino[7,8-b]oxazirene |
InChI |
InChI=1S/C5H2N4O/c1-3-4(7-2-6-1)8-5-9(3)10-5/h1-2H |
InChI Key |
OAFTWCZYUVBLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C3N2O3 |
Origin of Product |
United States |
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